molecular formula C8H13NO B14387585 1-Isocyanatohept-2-ene CAS No. 90096-98-3

1-Isocyanatohept-2-ene

Cat. No.: B14387585
CAS No.: 90096-98-3
M. Wt: 139.19 g/mol
InChI Key: SNNBJADGFBCBFP-UHFFFAOYSA-N
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Description

1-Isocyanatohept-2-ene (CAS 90096-98-3) is an aliphatic monoisocyanate featuring a seven-carbon chain with a double bond at the second position and a reactive isocyanate (-NCO) group at the terminal carbon. Its molecular formula is C₈H₁₁NO, with a molecular weight of 137.18 g/mol.

Properties

CAS No.

90096-98-3

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-isocyanatohept-2-ene

InChI

InChI=1S/C8H13NO/c1-2-3-4-5-6-7-9-8-10/h5-6H,2-4,7H2,1H3

InChI Key

SNNBJADGFBCBFP-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCN=C=O

Origin of Product

United States

Preparation Methods

1-Isocyanatohept-2-ene can be synthesized through several methods:

Chemical Reactions Analysis

1-Isocyanatohept-2-ene undergoes various chemical reactions:

    Reaction with Alcohols: It reacts with alcohols to form urethanes (carbamates).

    Reaction with Amines: It reacts with amines to form ureas.

    Hydrolysis: It reacts with water to form amines and carbon dioxide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Isocyanatohept-2-ene involves its reactivity with nucleophiles. The isocyanate group (R−N=C=O) is electrophilic and reacts readily with nucleophiles such as alcohols, amines, and water. This reactivity is exploited in the formation of polyurethanes and other polymers .

Comparison with Similar Compounds

Reactivity and Functional Group Influence

  • 1-Isocyanatohept-2-ene vs. 1-Isocyanatohex-1-ene: The position of the double bond significantly impacts reactivity. In contrast, the C2 double bond in 1-Isocyanatohept-2-ene may introduce conjugation effects, stabilizing intermediates during polymerization or crosslinking .
  • Comparison with Hexamethylene Diisocyanate (HDI): HDI (1,6-diisocyanatohexane) is a diisocyanate with two -NCO groups, enabling rapid crosslinking in polyurethane formulations. Its saturated backbone enhances flexibility in polymers, whereas the mono-isocyanate 1-Isocyanatohept-2-ene is more likely used as a chain extender or modifier. HDI’s higher molecular weight and dual functionality make it 2–3 times more reactive in bulk polymerization compared to mono-isocyanates .
  • Aromatic vs. Aliphatic Isocyanates :
    1-(2-Isocyanatoethyl)naphthalene incorporates a rigid naphthalene ring, which increases thermal stability but reduces solubility in polar solvents. Its aromatic structure enables π-π interactions, favoring applications in high-temperature coatings or electronic materials. In contrast, 1-Isocyanatohept-2-ene’s aliphatic chain offers better compatibility with hydrophobic matrices .

Research Findings and Limitations

  • Toxicity Profile: Mono-isocyanates generally exhibit lower acute toxicity than diisocyanates like HDI, which is a known respiratory sensitizer .

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